molecular formula C16H15N3O5S B2716792 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941918-06-5

2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2716792
CAS RN: 941918-06-5
M. Wt: 361.37
InChI Key: HGZUCGPAPAOLED-UHFFFAOYSA-N
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Description

“2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular formula of this compound is C16H15N3O5S. It has a molecular weight of 361.37. The structure includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to 2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide have been synthesized and characterized for their antimicrobial activity, with detailed spectroscopic characterization (FT-IR, 1H, and 13C NMR) and structural analysis through X-ray diffraction. These studies have provided insights into their molecular geometry and potential as antimicrobial agents (Demircioğlu et al., 2018).
  • The structure of similar compounds has been explored through single-crystal X-ray diffraction, highlighting their characteristic features and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Główka et al., 1995).

Applications in Medicinal Chemistry

  • Novel derivatives have been investigated for their binding affinity and selectivity against human carbonic anhydrases, showing potential for the development of inhibitors with high selectivity for specific isozymes, relevant in cancer research (Balandis et al., 2020).
  • Research on the intramolecular Baeyer-Villiger oxidation of ketones to esters using N-oxide suggests innovative synthetic routes to pharmacologically relevant structures, indicating the versatility of related compounds in synthetic organic chemistry (Schütznerová & Krchňák, 2016).

Material Science and Chemical Synthesis Techniques

  • Studies have also focused on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, offering insights into electrochemical reactions and potential applications in material science (Zanoni & Stradiotto, 1991).
  • The application of 2/4-Nitrobenzenesulfonamides in solid-phase synthesis has been reviewed, highlighting their use as key intermediates in chemical transformations and synthesis of diverse chemical structures, demonstrating their utility in combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Future Directions

The future directions for research on “2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and therapeutic possibilities . This could include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-16-9-4-10-18(16)13-6-3-5-12(11-13)17-25(23,24)15-8-2-1-7-14(15)19(21)22/h1-3,5-8,11,17H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZUCGPAPAOLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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